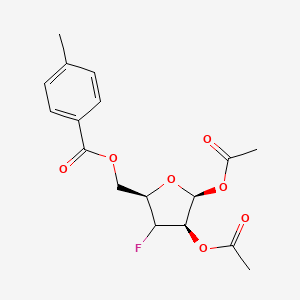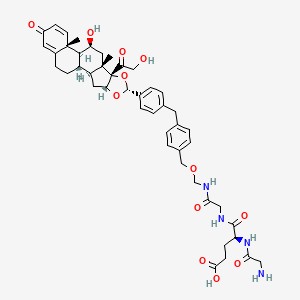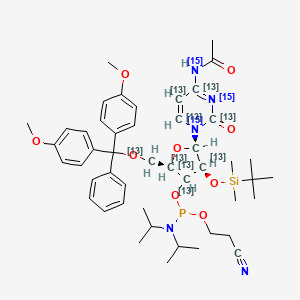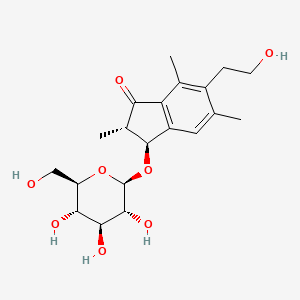
Wallichoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wallichoside is a sesquiterpene glycoside compound isolated from the plant Pteris wallichiana . It is known for its unique chemical structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Wallichoside can be isolated from Pteris wallichiana through a series of chromatographic techniques. The process involves the extraction of the plant material using solvents such as methanol or ethanol, followed by fractionation using silica gel column chromatography and medium-pressure liquid chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial production in the future.
Chemical Reactions Analysis
Types of Reactions: Wallichoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down this compound into its constituent sugar and aglycone parts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic or chemical glycosylation can modify the glycoside moiety of this compound, potentially altering its biological activity.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives and hydrolyzed fragments of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene glycosides and their chemical properties.
Industry: While industrial applications are limited, this compound’s unique chemical structure makes it a subject of interest for developing new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Wallichoside involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Wallichoside is unique among sesquiterpene glycosides due to its specific structure and biological activities. Similar compounds include:
- Pterosin L 3-O-β-D-glucopyrannoside
- β-Sitosterol β-D-glucopyranoside
- Apigenin 7-O-β-D-glucopyranoside
- Luteolin 7-O-β-D-glucopyranoside
- Pterosin C 3-O-β-D-glucopyrannoside
- Pteroside C
- 4,5-Dicaffeoylquinic acid
- Pteroside A
These compounds share structural similarities with this compound but differ in their specific biological activities and chemical properties .
Properties
Molecular Formula |
C20H28O8 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3/t10-,13-,16-,17+,18-,19+,20+/m1/s1 |
InChI Key |
GTPYMQNYDRMGEN-ZBVSVKGWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
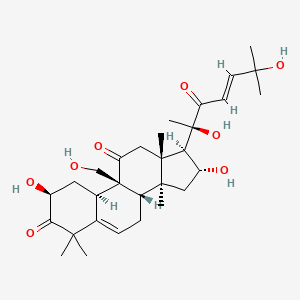
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)

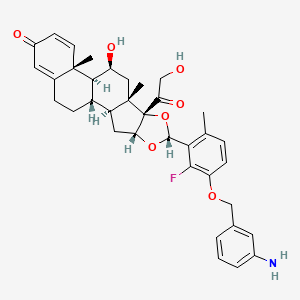
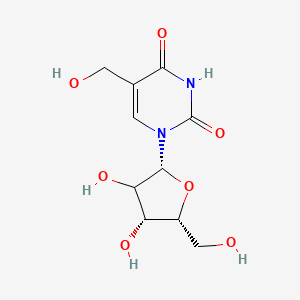

![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
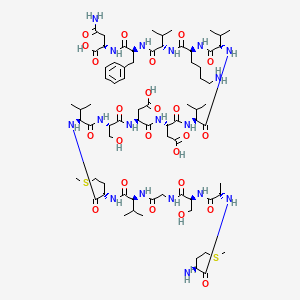
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
